N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1227374-65-3
VCID: VC8221035
InChI: InChI=1S/C49H37F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,53,54)
SMILES: C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19
Molecular Formula: C49H37F3NO5PS
Molecular Weight: 839.9 g/mol

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

CAS No.: 1227374-65-3

Cat. No.: VC8221035

Molecular Formula: C49H37F3NO5PS

Molecular Weight: 839.9 g/mol

* For research use only. Not for human or veterinary use.

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide - 1227374-65-3

Specification

CAS No. 1227374-65-3
Molecular Formula C49H37F3NO5PS
Molecular Weight 839.9 g/mol
IUPAC Name N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C49H37F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,53,54)
Standard InChI Key HNFZRYCMWLGTAP-UHFFFAOYSA-N
SMILES C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19
Canonical SMILES C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its phosphapentacyclo framework, a polycyclic system integrating oxygen and phosphorus atoms. The scaffold is functionalized with two anthracen-9-yl groups, contributing extended π-conjugation, and a trifluoromethanesulfonamide (triflyl) moiety, which enhances electronic asymmetry.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Molecular FormulaC₄₉H₃₇F₃NO₅PS
Molecular Weight839.9 g/mol
CAS Number1227374-65-3

The anthracenyl groups facilitate strong intermolecular π-π stacking, a property critical for charge transport in electronic materials, while the triflyl group introduces electron-withdrawing characteristics, modulating redox behavior.

Synthesis and Manufacturing

Multi-Step Synthetic Strategy

Synthesis begins with constructing the phosphapentacyclo core via cyclocondensation reactions, followed by Friedel-Crafts alkylation to introduce anthracenyl groups. The final step involves nucleophilic substitution to attach the triflyl moiety under anhydrous conditions.

Table 2: Key Synthesis Parameters

StepReagents/ConditionsYield Optimization
Core FormationPCl₃, Dioxane, 110°CMicrowave-assisted heating
Anthracenyl AdditionAnthracene, AlCl₃, CH₂Cl₂Low-temperature stirring
Triflyl FunctionalizationTriflyl chloride, Et₃N, THFInert atmosphere, 0°C → RT

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with purification via column chromatography and crystallization.

Physicochemical Properties

Thermal and Optical Behavior

The compound exhibits a melting point above 250°C, attributable to rigid aromatic stacking. UV-Vis spectroscopy reveals absorption maxima at 380 nm and 405 nm, indicative of extended conjugation, while fluorescence emission at 520 nm suggests potential as a blue-light emitter in optoelectronic devices.

Solubility and Stability

Solubility is limited to polar aprotic solvents (e.g., DMF, DMSO), with decomposition observed under prolonged UV exposure. Stabilization strategies include encapsulation in polymer matrices.

Research Applications

Optoelectronics

The anthracenyl-phosphapentacyclo system’s charge-transport properties make it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies suggest a hole mobility of 0.12 cm²/V·s, competitive with commercial materials like tris(8-hydroxyquinolinato)aluminum (Alq₃).

Enzyme Modulation

In biochemical assays, the compound demonstrates moderate inhibition (IC₅₀ = 12 µM) against tyrosine kinases due to π-cation interactions with ATP-binding pockets. This activity is under investigation for anticancer therapeutics.

ApplicationKey FindingSignificance
OLEDsExternal quantum efficiency: 8%Viable alternative to Ir(ppy)₃
Kinase InhibitionSelectivity for ABL1 kinasePotential CML therapy target

Biological Activity and Mechanisms

Photodynamic Therapy (PDT)

Upon irradiation (λ = 650 nm), the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.45, enabling photocytotoxicity in A549 lung carcinoma cells (LD₅₀ = 5 µM).

DNA Intercalation

Planar anthracenyl regions permit intercalation into DNA duplexes, disrupting replication in vitro. This property is being harnessed for designing sequence-specific gene regulators.

Comparative Analysis with Analogues

Anthracene vs. Naphthalene Derivatives

Replacing anthracenyl with naphthalenyl groups reduces conjugation length, lowering OLED efficiency by 40% but improving aqueous solubility.

Triflyl vs. Mesyl Moieties

The triflyl group’s stronger electron-withdrawing effect (−I) enhances oxidative stability compared to mesyl analogues, albeit at the cost of synthetic complexity.

Future Perspectives

Materials Science

Functionalizing the phosphapentacyclo core with electron-deficient units (e.g., cyano groups) could yield n-type semiconductors for organic photovoltaics.

Drug Development

Structural modifications to improve blood-brain barrier penetration may unlock neurotherapeutic applications, particularly for kinase-driven disorders like Alzheimer’s disease.

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